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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of the spectroscopic properties of 2-
methylquinoline-4-carbonitrile (CAS No. 29196-15-4; Molecular Formula: C₁₁H₈N₂;

Molecular Weight: 168.19 g/mol ). Due to the absence of publicly available experimental

spectroscopic data, this document presents predicted Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis

of structurally similar quinoline and nitrile compounds. This guide also includes comprehensive,

generalized experimental protocols for acquiring high-quality spectroscopic data for this class

of compounds, intended to support research, synthesis, and characterization efforts in drug

discovery and development.

Introduction
2-Methylquinoline-4-carbonitrile is a heterocyclic compound featuring a quinoline core, a

structure of significant interest in medicinal chemistry and materials science. The quinoline

scaffold is a key component in numerous pharmaceuticals, and the nitrile group is a versatile

functional handle for further chemical modifications. Accurate spectroscopic characterization is

fundamental for verifying the identity, purity, and structure of newly synthesized batches of this

and related compounds. This guide serves as a foundational resource for researchers working

with 2-methylquinoline-4-carbonitrile, providing anticipated data for comparison with

experimental results and standardized protocols for data acquisition.
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Predicted Spectroscopic Data
While experimental spectra for 2-methylquinoline-4-carbonitrile are not available in public

databases, the following tables summarize the predicted spectroscopic data based on

established chemical shift ranges, characteristic vibrational frequencies, and common

fragmentation patterns of analogous quinoline derivatives.[1][2][3][4]

Predicted ¹H NMR Data (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the methyl group and the

aromatic protons of the quinoline ring system. Protons on the heterocyclic ring (H-3) and the

carbocyclic ring (H-5 to H-8) will exhibit characteristic chemical shifts and coupling patterns.

Proton
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

CH₃ ~ 2.7 Singlet (s) N/A

H-3 ~ 7.5 Singlet (s) N/A

H-5 ~ 8.2 Doublet (d) ~ 8.5

H-6 ~ 7.7 Triplet (t) ~ 7.5

H-7 ~ 7.9 Triplet (t) ~ 7.5

H-8 ~ 8.1 Doublet (d) ~ 8.5

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The carbon NMR spectrum will be characterized by signals for the methyl carbon, the nitrile

carbon, and the eleven carbons of the quinoline framework. The chemical shifts are influenced

by the nitrogen heteroatom and the electron-withdrawing nitrile group.[1]
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Carbon Predicted Chemical Shift (δ, ppm)

CH₃ ~ 25

C-2 ~ 160

C-3 ~ 120

C-4 ~ 135

C-4a ~ 148

C-5 ~ 130

C-6 ~ 128

C-7 ~ 131

C-8 ~ 129

C-8a ~ 149

CN ~ 118

Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands for the C≡N stretch,

aromatic C-H and C=C stretches, and C-H bends.[3][4][5]

Vibrational Mode
Predicted Wavenumber

(cm⁻¹)
Intensity

Aromatic C-H Stretch 3100 - 3000 Medium-Weak

C≡N Stretch 2240 - 2220 Strong, Sharp

Aromatic C=C Stretch 1620 - 1580 Medium-Strong

Aromatic C=N Stretch 1550 - 1500 Medium-Strong

C-H In-plane Bending 1200 - 1000 Medium

C-H Out-of-plane Bending 900 - 700 Strong
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Predicted Mass Spectrometry (MS) Data
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion

peak (M⁺). Key fragmentation pathways for quinoline derivatives often involve the loss of HCN

or cleavage of substituents.[6][7][8][9]

m/z Predicted Identity Notes

168 [M]⁺ Molecular Ion

167 [M-H]⁺ Loss of a hydrogen radical

141 [M-HCN]⁺
Loss of hydrogen cyanide from

the quinoline ring

114 [M-HCN-HCN]⁺ or [M-C₂H₂N]⁺ Further fragmentation

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of quinoline derivatives

and can be adapted for 2-methylquinoline-4-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation

Weigh 5-10 mg of the sample.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆)

in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative

analysis is required.

Cap the NMR tube and ensure the solution is homogeneous by gentle inversion.

3.1.2. ¹H NMR Acquisition

Instrument: 500 MHz NMR Spectrometer
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Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

3.1.3. ¹³C NMR Acquisition

Instrument: 125 MHz NMR Spectrometer

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 0-200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure with the anvil to ensure good contact between the sample and the crystal.

3.2.2. Data Acquisition

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
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Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Mode: Transmittance or Absorbance.

A background spectrum of the empty ATR crystal should be collected prior to sample

analysis.

Mass Spectrometry (MS)
3.3.1. Sample Preparation

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent

(e.g., methanol, acetonitrile).

The sample can be introduced into the mass spectrometer via direct infusion or through a

chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

3.3.2. Data Acquisition (Electron Ionization - EI)

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Mass Range: m/z 40-500.

GC Oven Program (Example): Start at 100°C, hold for 1 minute, then ramp to 280°C at

15°C/min.

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a synthesized chemical compound.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.

Conclusion
This technical guide provides a predictive spectroscopic profile and standardized analytical

protocols for 2-methylquinoline-4-carbonitrile. While awaiting the public availability of
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experimental data, the information herein offers a valuable benchmark for researchers engaged

in the synthesis and application of this compound. The provided methodologies are intended to

ensure consistency and quality in data acquisition, facilitating the unambiguous structural

confirmation required in drug development and other scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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